tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1290626-82-2 . It has a molecular weight of 320.36 and its linear formula is C17H21FN2O3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis Approaches : Teng et al. (2006) developed an efficient, scalable synthesis approach for a spirocyclic oxindole analogue, including tert-butoxycarbonyl derivatives. Key steps involved dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, leading to spirocyclic oxindole ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate (Teng, Zhang, & Mendonça, 2006).
Spectral Properties and Crystal Structure : Sharma et al. (2016) synthesized a novel indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. This compound's spectral properties and X-ray crystal structure were studied, revealing perpendicular oxindole and pyran moieties and significant intermolecular hydrogen bonding (Sharma et al., 2016).
Synthetic Applications
Synthesis of Bifunctional Compounds : Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its utility in deriving compounds with chemical spaces complementary to piperidine ring systems. This highlights the potential for creating novel compounds (Meyers, Muizebelt, Van Wiltenburg, Brown, & Thorarensen, 2009).
Intermediate in Biologically Active Compounds : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in various biologically active compounds, such as crizotinib. This highlights its role in developing new pharmacological agents (Kong et al., 2016).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, demonstrating potential for therapeutic applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
properties
IUPAC Name |
tert-butyl 7-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHSXBKHPXSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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